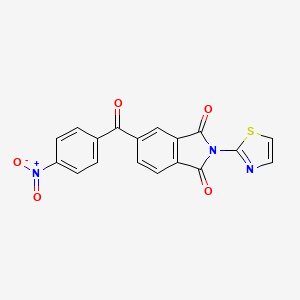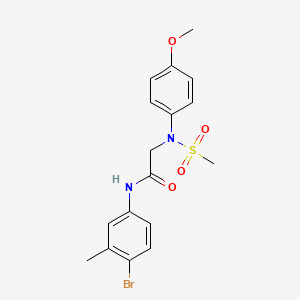![molecular formula C14H15ClN2O5S B4891631 2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891631.png)
2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide selectively binds to the ATP-binding site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the activation of phospholipase Cγ2 (PLCγ2), the mobilization of intracellular calcium, and the activation of nuclear factor-κB (NF-κB). These pathways are crucial for B-cell survival, proliferation, and differentiation, and their inhibition by 2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide results in B-cell apoptosis.
Biochemical and Physiological Effects:
2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to induce apoptosis in B-cells by inhibiting BCR signaling and downstream pathways. This leads to the downregulation of anti-apoptotic proteins, such as Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins, such as Bim and Puma. 2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide also inhibits the production of cytokines, such as interleukin-6 (IL-6), which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has several advantages for lab experiments, including its potency and selectivity for BTK, its ability to induce apoptosis in B-cells, and its potential for use in the treatment of B-cell malignancies and autoimmune diseases. However, 2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has some limitations, including its relatively short half-life and its potential for off-target effects on other kinases.
将来の方向性
There are several future directions for the research and development of 2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide. One direction is to investigate its potential for combination therapy with other agents, such as monoclonal antibodies or chemotherapy drugs, for the treatment of B-cell malignancies. Another direction is to explore its potential for the treatment of autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of 2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide and to evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of 2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide involves several steps, starting from the reaction of 4-chloro-3-nitrobenzoic acid with morpholine to form 4-chloro-3-nitrobenzoylmorpholine. This intermediate compound is then reduced to 4-chloro-3-aminobenzoylmorpholine, which is further reacted with thiosemicarbazide to form 2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-thiosemicarbazone. This compound is finally oxidized with hydrogen peroxide to produce 2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide.
科学的研究の応用
2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has shown potent antitumor activity by inhibiting BCR signaling and inducing apoptosis in B-cells. 2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, where B-cells play a critical role in the pathogenesis.
特性
IUPAC Name |
2-[4-chloro-3-(morpholine-4-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5S/c15-12-2-1-10(17-13(18)3-8-23(17,20)21)9-11(12)14(19)16-4-6-22-7-5-16/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGWAUIQXOHTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-3-(morpholin-4-ylcarbonyl)phenyl]-1,2-thiazolidin-3-one 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4891551.png)
![N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]benzamide}](/img/structure/B4891557.png)
![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)
![(2R*,3R*)-1'-[(4-amino-2-pyridinyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4891574.png)
![8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891579.png)
![2-{[1-(4-chloro-3-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4891587.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4891603.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4891604.png)
![2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891612.png)
![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)


![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)
![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)